molecular formula C18H20FN3O3S B4175463 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide

Cat. No. B4175463
M. Wt: 377.4 g/mol
InChI Key: WESQDLZUOZPQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as Compound X, is a synthetic compound that has shown potential in various scientific research applications. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in inflammation and pain. Specifically, 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, one limitation of using 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X. One potential area of study is the use of 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X and to identify potential targets for the compound. Finally, future studies should investigate the potential use of 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X in combination with other drugs for the treatment of pain and inflammation.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-15-6-8-17(9-7-15)26(24,25)22-11-3-4-14(13-22)18(23)21-12-16-5-1-2-10-20-16/h1-2,5-10,14H,3-4,11-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESQDLZUOZPQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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